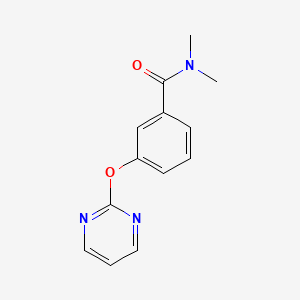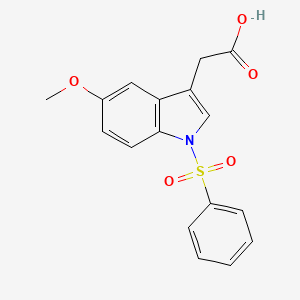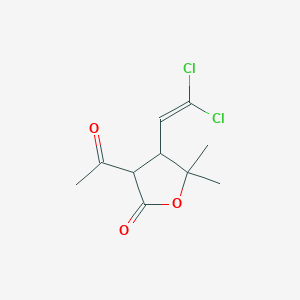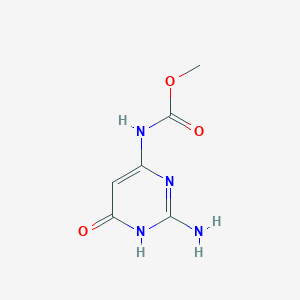
4-(2-Oxoethyl)-1-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxoethyl)-1-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a carbonitrile group and an oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxoethyl)-1-naphthonitrile can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-carbonitrile with an appropriate oxoethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Oxoethyl)-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxoethyl)-1-naphthonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-(2-Oxoethyl)-1-naphthonitrile exerts its effects involves interactions with specific molecular targets. The oxo and carbonitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-carbonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
4-(2-Hydroxyethyl)naphthalene-1-carbonitrile: Contains a hydroxyl group instead of an oxo group, leading to different reactivity and applications.
Uniqueness
4-(2-Oxoethyl)-1-naphthonitrile is unique due to the presence of both oxo and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H9NO |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
4-(2-oxoethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H9NO/c14-9-11-6-5-10(7-8-15)12-3-1-2-4-13(11)12/h1-6,8H,7H2 |
InChI-Schlüssel |
GXNHPZKHFKNEBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=CC=C(C2=C1)CC=O)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Biphenyl-4-carboxylicacid {2-[4-(4-trifluoromethyl-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-amide](/img/structure/B8448379.png)
![N-methylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B8448383.png)

![6-Bromo-4-(3-methoxypropyl)-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8448424.png)
![6-[(3-Methylbut-2-en-1-yl)amino]-9-(2-chloroethyl)purine](/img/structure/B8448427.png)
